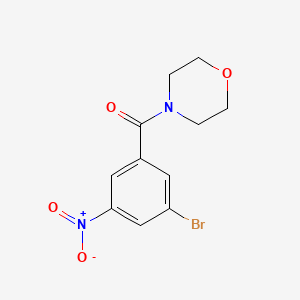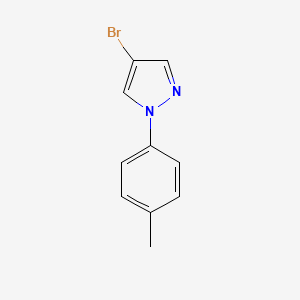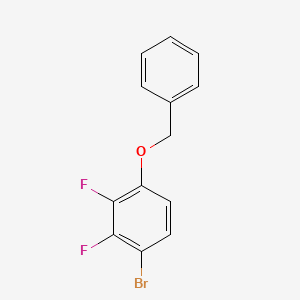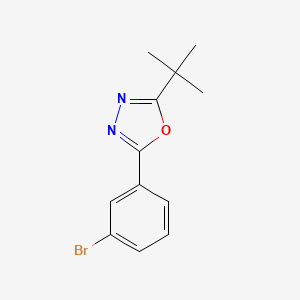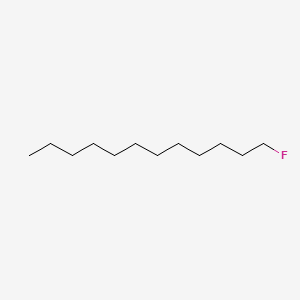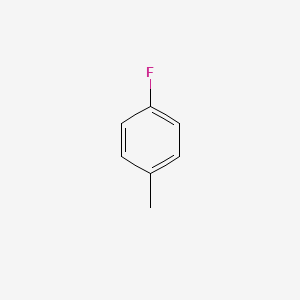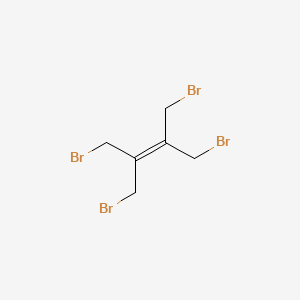
1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene
Vue d'ensemble
Description
1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene is a chemical compound that can be used in the synthesis of a wide variety of organic compounds . It is activated with silicon and germanium to produce a reactive intermediate that can then be reacted to form substituted cyclohexanes .
Molecular Structure Analysis
The molecular formula of this compound is C6H8Br4 . The InChI code is 1S/C6H8Br4/c7-1-5(2-8)6(3-9)4-10/h1-4H2 . The molecular weight is 399.74 g/mol .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 399.74 g/mol . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 4 . The exact mass is 399.73185 g/mol and the monoisotopic mass is 395.73595 g/mol . The topological polar surface area is 0 Ų .Applications De Recherche Scientifique
1. Organometallic Chemistry
In the field of organometallic chemistry, 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene plays a significant role. For instance, its reduction in the presence of organosilicon and organogermanium dihalides leads to the formation of complex organometallic compounds like hexahydro-2,2,5,5-tetramethyl-2,5-disila pentalene. This process involves alkali metals like lithium, sodium, and potassium, or activated zinc or the zinc-copper couple in tetrahydrofuran (THF), resulting in various conjugated dienes and organometallic structures (Mazerolles & Laurent, 1991).
2. Organic Chemistry and Synthesis
This compound is used in organic synthesis, particularly in reactions involving bromo- and dibromo-cyclobutanone. It participates in reactions with alcoholic potassium hydroxide, leading to the formation of various organic compounds like methyl 4-methoxy-2,3-bis(diphenylmethylene)butyrate and bis-(diphenylmethylene)-γ-lactone. These reactions are crucial for understanding the mechanisms of haloester intermediates formation and their competitive reactions with alkoxy and hydroxy anions (Toda & Takehira, 1972).
3. Inorganic and Coordination Chemistry
This compound serves as a starting material in synthesizing tetra-directional-tetra-nuclear Schiff base complexes with metal ions like Chromium(III) and Iron(III). These complexes, characterized by various analytical techniques, exhibit interesting thermal and magnetic properties, making them valuable in inorganic and coordination chemistry research (Uysal et al., 2016).
4. Material Science
The compound's utility extends to material science, particularly in synthesizing polymeric and macromolecular materials. For example, its reduction leads to the formation of 4,5-Dimethylene-1,2-dioxane, which is then used to create various Diels-Alder adducts. These materials are essential in developing new polymers and understanding their properties (Atasoy & Karaböcek, 1992).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules, forming reactive intermediates that can further react to produce substituted cyclohexanes . The compound’s interactions with biomolecules are primarily through its bromomethyl groups, which can form covalent bonds with nucleophilic sites on enzymes and proteins.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been used as a ubiquitin-specific peptidase 9X inhibitor to treat cancer . This inhibition can lead to changes in protein degradation pathways, ultimately affecting cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The bromomethyl groups in the compound can react with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and alterations in cellular pathways . The compound’s ability to form reactive intermediates also plays a crucial role in its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at low temperatures to maintain its stability . Over time, the compound may degrade, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have therapeutic effects, such as inhibiting specific enzymes or proteins. At higher doses, it can exhibit toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s activity changes significantly at certain dosage levels . It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s bromomethyl groups can be metabolized by enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions . Understanding these pathways is essential for elucidating the compound’s overall biochemical activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions can influence the compound’s efficacy and toxicity, making it essential to study its transport mechanisms.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action.
Propriétés
IUPAC Name |
1,4-dibromo-2,3-bis(bromomethyl)but-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br4/c7-1-5(2-8)6(3-9)4-10/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZKNORRVIUCCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(CBr)CBr)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184518 | |
| Record name | 2-Butene, 2,3-bis(bromomethyl)-1,4-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30432-16-7 | |
| Record name | 1,4-Dibromo-2,3-bis(bromomethyl)-2-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30432-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butene, 2,3-bis(bromomethyl)-1,4-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030432167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butene, 2,3-bis(bromomethyl)-1,4-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dibromo-2,3-bis(bromomethyl)but-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene in the synthesis of the tetra-armed thiosemicarbazone ligand described in the research?
A1: this compound serves as the crucial starting material for constructing the tetra-directional core of the target ligand. [] The research demonstrates its reactivity with 4-hydroxybenzaldehyde, leading to the formation of 4,4′-((2-(1,3-Bis(4-formylphenoxy)propan-2-ylidene)propane-1,3-diyl) bis(oxy))dibenzaldehyde. This intermediate then undergoes further modification to incorporate the thiosemicarbazone moieties, ultimately yielding the desired tetra-armed ligand. [] This highlights the compound's utility in building complex molecular architectures.
Q2: Are there any spectroscopic data available for this compound in the context of this research?
A2: While the research focuses primarily on characterizing the final thiosemicarbazone ligand and its metal complexes, it doesn't provide specific spectroscopic data for this compound. [] Further investigation into available databases or literature focusing on this specific compound would be needed for detailed spectroscopic information.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



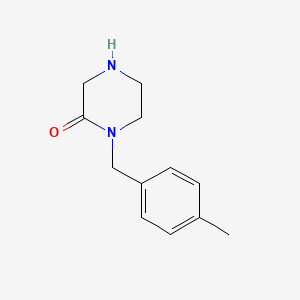



![6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1294762.png)
